Bienvenue dans la boutique en ligne BenchChem!

(S)-Carisbamate beta-D-O-glucuronide

Enantioselective metabolism Phase II glucuronidation Chiral inversion

(S)-Carisbamate beta-D-O-glucuronide (CAS 940279-82-3, molecular formula C₁₅H₁₈ClNO₉, MW 391.76) is the (S)-enantiomer-specific O-glucuronide conjugate of carisbamate (RWJ-333369), a chiral alkyl-carbamate neuromodulator originally developed by SK Biopharmaceuticals and Johnson & Johnson for epilepsy. The compound features the (1S)-2-[(aminocarbonyl)oxy]-1-(2-chlorophenyl)ethyl aglycone linked via a β-D-glucopyranosiduronic acid moiety, with the (S)-configuration at the benzylic carbon dictating its stereochemical identity.

Molecular Formula C15H18ClNO9
Molecular Weight 391.757
CAS No. 940279-82-3
Cat. No. B587637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Carisbamate beta-D-O-glucuronide
CAS940279-82-3
Synonyms(1S)-2-[(Aminocarbonyl)oxy]-1-(2-chlorophenyl)ethyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC15H18ClNO9
Molecular Weight391.757
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
InChIInChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9+,10+,11-,12+,14-/m1/s1
InChIKeyRKWAMNXFHLRQGF-CBIHJVFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Carisbamate beta-D-O-Glucuronide (CAS 940279-82-3): Chiral Metabolite Reference Standard for Enantioselective Pharmacokinetic Studies


(S)-Carisbamate beta-D-O-glucuronide (CAS 940279-82-3, molecular formula C₁₅H₁₈ClNO₉, MW 391.76) is the (S)-enantiomer-specific O-glucuronide conjugate of carisbamate (RWJ-333369), a chiral alkyl-carbamate neuromodulator originally developed by SK Biopharmaceuticals and Johnson & Johnson for epilepsy [1]. The compound features the (1S)-2-[(aminocarbonyl)oxy]-1-(2-chlorophenyl)ethyl aglycone linked via a β-D-glucopyranosiduronic acid moiety, with the (S)-configuration at the benzylic carbon dictating its stereochemical identity . This metabolite is formed through direct O-glucuronidation of the therapeutically administered (S)-carisbamate parent drug by UDP-glucuronosyltransferase (UGT) enzymes and represents the quantitatively dominant Phase II metabolic pathway in humans, accounting for 44% of an orally administered dose [2].

Why (S)-Carisbamate beta-D-O-Glucuronide Cannot Be Substituted by Its (R)-Epimer or Generic Glucuronide Standards


Carisbamate glucuronide exists as two epimers — the (S)-epimer (CAS 940279-82-3) and the (R)-epimer (CAS 940279-83-4) — that arise from distinct metabolic routes: direct O-glucuronidation of the parent (S)-carisbamate yields the (S)-epimer (44% of dose), while chiral inversion of the parent drug to (R)-carisbamate followed by glucuronidation produces the (R)-epimer (11% of dose) [1]. These epimers are not interchangeable; they exhibit different NMR spectroscopic signatures — specifically, the (R)-epimer displays a clear nOe correlation between the 7-methine and glucuronide anomeric protons in NOESY spectra that is absent in the (S)-epimer — enabling unambiguous structural assignment [2]. The epimer ratio in biological samples directly reflects the relative activities of UGT-mediated direct conjugation versus chiral inversion pathways, making epimer-specific quantification essential for accurate metabolic profiling. Moreover, both glucuronide epimers accumulate in patients with moderate to severe renal impairment, and hemodialysis reduces their mean plasma Cmax and AUC by approximately 50%, underscoring the clinical relevance of distinguishing and individually quantifying these metabolites rather than relying on a non-stereospecific total glucuronide measurement [3].

(S)-Carisbamate beta-D-O-Glucuronide (CAS 940279-82-3): Quantified Differentiation Evidence Against Closest Analogs


Metabolic Pathway Origin: Direct O-Glucuronidation (44% of Dose) vs. Chiral Inversion-Derived (R)-Epimer (11% of Dose)

The (S)-carisbamate beta-D-O-glucuronide epimer arises from direct O-glucuronidation of the therapeutically administered (S)-carisbamate parent drug and accounts for 44% of the administered dose in humans. In contrast, the (R)-epimer is formed through a two-step process requiring chiral inversion of the parent drug to (R)-carisbamate followed by O-glucuronidation, representing only 11% of the dose. Therefore, the (S)-epimer is the dominant circulating and excreted glucuronide species, exceeding the (R)-epimer by a factor of 4:1 in terms of fractional dose representation [1].

Enantioselective metabolism Phase II glucuronidation Chiral inversion

NMR-Based Unambiguous Epimer Assignment: NOESY nOe Correlation Present in (R)-Epimer, Absent in (S)-Epimer

Hypha Discovery achieved purification of both carisbamate glucuronide epimers to >95% purity from 150 mL of human urine using a three-step preparative HPLC method, yielding 95 mg of the (R)-epimer and 23 mg of the (S)-epimer. Definitive epimer assignment was accomplished by 2D NOESY NMR spectroscopy in DMSO-d₆: the (R)-epimer exhibits a clear nOe correlation between the 7-methine proton and the glucuronide anomeric proton, confirming their spatial proximity consistent with the (R)-configuration. This cross-peak is entirely absent in the NOESY spectrum of the (S)-epimer, providing a binary spectroscopic fingerprint for unambiguous identity verification [1].

NMR spectroscopy Stereochemical assignment Epimer differentiation

Cross-Species O-Glucuronidation Rate Ranking: rabbit > mouse > dog > rat

In a comprehensive cross-species ADME study employing ¹⁴C-RWJ-333369 administered orally to mice, rats, rabbits, and dogs, the rank order of O-glucuronidation activity was determined as rabbit > mouse > dog > rat. Across all species, urinary excretion of unchanged drug was minimal (<2.3% of dose), and the O-glucuronidation pathway (producing predominantly the (S)-epimer along with the chiral-inversion-derived (R)-epimer) competed with carbamate ester hydrolysis and subsequent oxidation to 2-chloromandelic acid. The hydrolytic/oxidative pathway exhibited the inverse species ranking: rat > dog > mouse > rabbit [1]. This data enables rational selection of preclinical species for toxicology and pharmacokinetic studies based on the relative contribution of Phase II glucuronidation versus Phase I hydrolysis.

Preclinical species selection Interspecies metabolic scaling O-glucuronidation

Renal Impairment-Driven Glucuronide Accumulation: ~50% Reduction in Cmax and AUC by Hemodialysis

Both (S)- and (R)-carisbamate glucuronide metabolites accumulate in the plasma of subjects with moderate to severe renal impairment due to reduced renal clearance of these polar conjugated species. Hemodialysis effectively reduces the mean plasma Cmax and AUC of each glucuronide epimer by approximately 50%, indicating that both epimers are substantially dialyzable despite their enhanced water solubility from glucuronidation [1]. In contrast, the parent drug carisbamate exhibits limited renal elimination (<5% of clearance) and its total clearance is not significantly affected by age-related renal function decline, as demonstrated in elderly pharmacokinetic studies [2].

Renal impairment pharmacokinetics Metabolite accumulation Hemodialysis clearance

Commercial Procurement: (S)-Epimer Pricing and Availability Relative to (R)-Epimer

The (S)-carisbamate beta-D-O-glucuronide reference standard (CAS 940279-82-3) is commercially available from multiple certified suppliers. Pricing as of 2025 from VWR/TLC Pharmaceutical Standards: $1,854 for 10 mg, $3,399 for 25 mg, $5,665 for 50 mg . Santa Cruz Biotechnology offers 1 mg at $380 (catalog sc-504693) . For comparison, the (R)-epimer (CAS 940279-83-4) is priced at $430 for 1 mg from Santa Cruz (catalog sc-504692) [1]. The (S)-epimer shows a price advantage of approximately 12% per mg at the 1 mg scale from Santa Cruz compared to the (R)-epimer, consistent with the (S)-epimer being the primary direct metabolite of the clinically developed (S)-enantiomer parent drug.

Reference standard procurement Analytical standard sourcing Cost comparison

(S)-Carisbamate beta-D-O-Glucuronide (CAS 940279-82-3): Evidence-Backed Research and Analytical Application Scenarios


Quantitative Bioanalysis of Human Plasma and Urine Samples for Carisbamate Metabolic Profiling

In clinical pharmacokinetic studies of carisbamate, the (S)-epimer glucuronide must be quantified as the single largest drug-related species in urine, accounting for 44% of the administered dose via the direct O-glucuronidation pathway [1]. An LC-MS/MS method calibrated with (S)-carisbamate beta-D-O-glucuronide as the primary reference standard enables accurate determination of the direct glucuronidation-to-chiral inversion metabolic ratio. In plasma, the O-glucuronide of the parent drug is one of only two measurable metabolites (alongside the R-enantiomer of the parent drug), with unchanged drug representing 76.5% of total circulating radioactivity [1]. Use of the correct epimer standard is essential to avoid misassignment of chromatographic peaks, as the (R)- and (S)-epimers may exhibit similar retention on reversed-phase columns but are distinguishable by their distinct NOESY NMR fingerprints [2]. This scenario directly leverages Evidence Items 1 and 2.

Preclinical Species Selection and Allometric Scaling for Carisbamate Glucuronidation Studies

When designing preclinical toxicology or ADME studies for carisbamate or related alkyl-carbamate drug candidates, the interspecies O-glucuronidation ranking — rabbit > mouse > dog > rat — provides an evidence-based framework for species selection [3]. The rabbit, exhibiting the highest O-glucuronidation activity among the four preclinical species tested, most closely mirrors the human metabolic profile where glucuronidation (direct + inversion-mediated) accounts for 55% of the dose [1]. Conversely, the rat, which favors the hydrolytic/oxidative pathway, is the least suitable species for studying Phase II glucuronide metabolite pharmacology. Procurement of the (S)-epimer reference standard enables consistent cross-species analytical method validation. This scenario directly leverages Evidence Items 1 and 3.

Renal Impairment Pharmacokinetic Studies Requiring Epimer-Specific Metabolite Monitoring

In clinical studies enrolling subjects with moderate to severe renal impairment, both carisbamate glucuronide epimers accumulate in plasma to levels that may approach pharmacological significance. The finding that hemodialysis reduces the mean plasma Cmax and AUC of each glucuronide metabolite by approximately 50% [4] necessitates separate, epimer-specific quantification using individually certified reference standards. Because the parent drug carisbamate is minimally renally cleared (<5% of total clearance) and its pharmacokinetics are unaffected by age-related renal function decline [5], reliance on parent drug monitoring alone would fail to capture the differential accumulation and dialyzability of the glucuronide metabolites. This scenario directly leverages Evidence Items 4.

Method Development and Validation for Enantioselective Phase II Metabolism Studies

The (S)-carisbamate beta-D-O-glucuronide reference standard serves as a critical tool for developing and validating stereospecific analytical methods to study enantioselective UGT-mediated glucuronidation. The stereospecificity of the (S)-configuration at the benzylic carbon directly impacts UGT substrate recognition, and the availability of the purified (S)-epimer (>95% purity achievable by the Hypha three-step preparative HPLC method [2]) enables accurate kinetic parameter determination (Km, Vmax) for the direct glucuronidation pathway. This is particularly relevant for drug interaction studies, as carisbamate clearance is known to be increased by carbamazepine (an enzyme inducer) and, to a lesser degree, by oral contraceptives [6], both of which may differentially affect the direct glucuronidation versus chiral inversion pathways. This scenario directly leverages Evidence Items 1, 2, and 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Carisbamate beta-D-O-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.